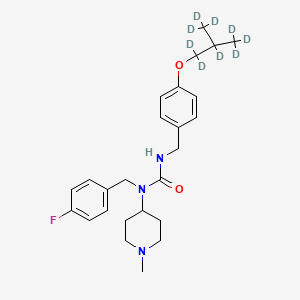

Pimavanserin-d9

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H34FN3O2 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |

InChI |

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/i1D3,2D3,18D2,19D |

InChI Key |

RKEWSXXUOLRFBX-FPWMMKRCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Pimavanserin D9 Analogs

Strategic Approaches to Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium into complex structures like Pimavanserin (B1677881) can be achieved through various strategic approaches. The primary goals are to achieve high isotopic purity and to place the deuterium labels on metabolically stable positions, which is crucial for its application as an internal standard.

Positional Deuteration Strategies

Positional deuteration involves the selective replacement of hydrogen with deuterium at specific, predetermined atoms within a molecule. For Pimavanserin-d9, the most logical and synthetically accessible strategy involves labeling the isobutoxy moiety. This approach relies on the use of a deuterated building block or precursor early in the synthetic sequence. Starting with a commercially available or synthesized deuterated fragment, such as isobutanol-d9 or an isobutyl-d9 halide, ensures that the deuterium atoms are incorporated into the final structure with high fidelity and without isotopic scrambling. This "bottom-up" strategy is generally preferred for complex molecules as it avoids harsh conditions that might be required for late-stage hydrogen-deuterium exchange, thereby preserving the integrity of the core molecular structure.

Deuterium Exchange Methods

Deuterium exchange methods involve the direct replacement of C-H bonds with C-D bonds on a pre-existing molecular scaffold. This is often accomplished using a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst (e.g., Palladium, Ruthenium, or Iridium). google.com While potentially useful for labeling certain positions, these methods can suffer from a lack of selectivity in complex molecules with multiple potential reaction sites. google.com For Pimavanserin, achieving selective deuteration of only the nine protons on the isobutoxy group via H-D exchange would be challenging and likely result in a mixture of isotopologues with lower isotopic purity. Therefore, the use of a deuterated precursor is the more robust and reliable method for producing this compound.

Detailed Synthetic Routes to this compound

The synthesis of this compound mirrors the established routes for the non-labeled parent compound, with the key difference being the introduction of a deuterated precursor. arkat-usa.orgresearchgate.net The most common synthetic pathway for Pimavanserin involves the coupling of two key amine intermediates. nih.govgoogle.com For the d9 analog, one of these intermediates is synthesized using a deuterated starting material.

Precursor Synthesis and Deuteration Steps

The synthesis of this compound is achieved by preparing a deuterated version of the (4-isobutoxyphenyl)methanamine (B2988253) intermediate. The nine deuterium atoms are incorporated into the isobutoxy side chain.

The key steps are as follows:

Alkylation of 4-Hydroxybenzaldehyde: The synthesis begins with the O-alkylation of 4-hydroxybenzaldehyde. This phenolic starting material is treated with a deuterated alkylating agent, isobutyl-d9 bromide (Br-CD₂-C(CD₃)₂H), in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN). This reaction yields 4-(isobutoxy-d9)benzaldehyde.

Conversion to the Amine: The resulting deuterated aldehyde is then converted into the primary amine, (4-(isobutoxy-d9)phenyl)methanamine. A common method for this transformation is reductive amination. google.com

Final Coupling Reaction: The deuterated intermediate, (4-(isobutoxy-d9)phenyl)methanamine, is then coupled with the second key intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. pharmaffiliates.com This reaction is typically mediated by a coupling agent that serves as a phosgene (B1210022) equivalent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to form the central urea (B33335) linkage of the this compound molecule. arkat-usa.org

Table 1: Key Intermediates in this compound Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 4-Hydroxybenzaldehyde | Starting material for the deuterated fragment |

| Isobutyl-d9 bromide | Deuterium source (alkylating agent) |

| 4-(Isobutoxy-d9)benzaldehyde | Deuterated aldehyde intermediate |

| (4-(Isobutoxy-d9)phenyl)methanamine | Key deuterated amine precursor |

| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | Second key amine precursor (non-deuterated) |

Reaction Conditions and Optimization for Deuterium Incorporation

Maintaining high levels of deuterium incorporation is paramount throughout the synthesis. The reaction conditions are optimized to prevent any back-exchange of deuterium for hydrogen.

Alkylation Step: The Williamson ether synthesis to form 4-(isobutoxy-d9)benzaldehyde is robust and generally does not compromise isotopic purity. Standard conditions involve heating the reaction mixture to ensure complete conversion.

Coupling Step: The formation of the urea bond using CDI is efficient and performed under mild conditions, typically in a solvent like acetone (B3395972) or acetonitrile at moderate temperatures (e.g., 40-50°C). google.com These conditions are crucial to avoid side reactions and preserve the isotopic label. The primary optimization goal is to ensure the reaction goes to completion to simplify purification. newdrugapprovals.org

Table 2: Optimized Reaction Parameters

| Synthetic Step | Reagents & Solvents | Typical Conditions | Key Optimization Goal |

|---|---|---|---|

| O-Alkylation | Isobutyl-d9 bromide, K₂CO₃, Acetonitrile | Reflux | Drive reaction to completion |

Analytical Verification of Deuterium Enrichment and Purity

Following synthesis and purification, the final this compound compound must be rigorously analyzed to confirm its chemical purity and verify the extent and location of deuterium incorporation. The primary techniques used for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule. For this compound, the molecular weight is expected to be nine mass units greater than that of the unlabeled compound. The observed molecular ion peak (e.g., [M+H]⁺) should correspond to the chemical formula C₂₅H₂₅D₉FN₃O₂. The isotopic distribution pattern in the mass spectrum provides a quantitative measure of deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the position of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the nine protons of the isobutoxy group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the two methylene (B1212753) protons) should be absent or significantly diminished to baseline noise.

¹³C NMR: The carbon NMR spectrum can also confirm deuteration, as the signals for deuterated carbons appear as multiplets (due to C-D coupling) and are often broader with lower intensity compared to their protonated counterparts.

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence at the expected chemical shifts for the isobutoxy group.

These analytical methods, when used in combination, provide comprehensive verification of the successful synthesis of this compound with high chemical and isotopic purity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Pimavanserin |

| This compound |

| 4-Hydroxybenzaldehyde |

| Isobutyl-d9 bromide |

| Potassium carbonate |

| Acetonitrile |

| 4-(Isobutoxy-d9)benzaldehyde |

| (4-(Isobutoxy-d9)phenyl)methanamine |

| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine |

| 1,1'-Carbonyldiimidazole (CDI) |

| Deuterium oxide |

Mass Spectrometry Techniques for Isotopic Purity Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the successful synthesis and quantifying the isotopic purity of deuterated compounds like this compound. nih.gov The primary principle is the detection of the mass difference between the deuterated analog and its non-deuterated counterpart. nih.gov Since deuterium has a mass of approximately 2 atomic mass units (amu) compared to hydrogen's 1 amu, this compound will have a molecular weight that is nine units higher than that of Pimavanserin.

High-resolution mass spectrometry (HRMS) is particularly crucial for this analysis. youtube.com It can accurately measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for unambiguous confirmation of the total number of incorporated deuterium atoms. Furthermore, HRMS can resolve the isotopic patterns of the molecule, which is essential for determining isotopic enrichment.

Isotopic purity is a measure of the percentage of the compound that contains the desired number of deuterium atoms. In practice, a synthesis rarely yields a 100% isotopically pure compound; instead, a distribution of isotopologues (molecules differing only in their isotopic composition) is often produced. nih.govresearchgate.net Mass spectrometry allows for the quantification of this distribution by measuring the relative intensities of the ion peaks corresponding to Pimavanserin-d0, -d1, -d2, ... up to -d9. For a pharmaceutical standard, high isotopic purity, preferably greater than 98%, is desirable to ensure analytical accuracy. nih.gov

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|---|

| Pimavanserin | C₂₅H₃₄FN₃O₂ | 427.2635 | 428.2713 |

| This compound | C₂₅H₂₅D₉FN₃O₂ | 436.3197 | 437.3275 |

Spectroscopic Methods for Deuterium Position Determination

While mass spectrometry confirms the degree of deuteration, it generally does not reveal the specific locations of the deuterium atoms within the molecule. For this, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable. nih.gov

Deuterium NMR (²H NMR) is the most direct method for identifying the sites of isotopic labeling. In a ²H NMR experiment, only the deuterium nuclei produce signals, resulting in a simplified spectrum where each peak corresponds to a specific deuterated position in the molecule. studymind.co.uk The chemical shifts in ²H NMR are identical to those in proton NMR, making peak assignment straightforward if the ¹H NMR spectrum of the parent compound is known. columbia.edu

Proton NMR (¹H NMR) is used to indirectly determine the position of deuterium. The substitution of a proton with a deuteron (B1233211) results in the disappearance or significant reduction in the intensity of the corresponding signal in the ¹H NMR spectrum. nih.gov By comparing the ¹H NMR spectrum of this compound with that of unlabeled Pimavanserin, one can identify which protons have been replaced. However, for highly enriched compounds (>98% deuteration), the residual proton signals can be too weak to be reliably detected.

Carbon-13 NMR (¹³C NMR) also provides valuable information. A carbon atom bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift in its resonance, an effect known as the deuterium isotope effect (DIE). rsc.org This allows for confirmation of deuteration at specific carbon centers.

| Fragment | Functional Group | Expected ¹H Signal in Pimavanserin | Expected ¹H Signal in this compound |

|---|---|---|---|

| Piperidine | N-CH₃ | Present (Singlet) | Absent |

| Isobutoxy | -O-CH₂-CH(CH₃)₂ | Present (Multiplets) | Partially or fully absent depending on deuteration pattern |

| Isobutoxy | -O-CH₂-CH(CH₃)₂ | Present (Doublet) | Absent |

| Aromatic/Benzyl | Ar-H | Present | Present |

Challenges and Innovations in Scalable Synthesis of Deuterated Pharmaceutical Standards

The scalable synthesis of deuterated active pharmaceutical ingredients (APIs) and standards like this compound presents a unique set of challenges compared to their non-deuterated counterparts. nih.gov However, ongoing innovations are addressing these difficulties, making the production of high-purity deuterated compounds more efficient and cost-effective.

Challenges:

Cost and Availability of Starting Materials : Deuterated reagents and building blocks are significantly more expensive than their protium-containing equivalents, which radically restructures the cost profile of the synthesis. nih.govwakefieldchemistryconsulting.com The commercial availability of complex deuterated precursors can also be limited.

Isotopic Purity and Control : Achieving high levels of deuterium incorporation (>98%) at specific target sites is a major hurdle. nih.gov Incomplete reactions can lead to under-deuteration, while side reactions can cause over-deuteration or mis-deuteration at unintended sites. nih.govnih.gov These isotopic impurities are often impossible to separate from the desired product using standard purification techniques like chromatography. nih.govresearchgate.net

Preventing Isotopic Scrambling : It is critical to design synthetic steps that prevent the unintended loss or exchange of deuterium for hydrogen (H/D back-exchange), especially when using deuterated solvents or reagents under certain pH conditions. nih.govmdpi.com

Analytical Complexity : Characterizing deuterated compounds requires specialized analytical methods. Common techniques may be insufficient to precisely measure the exact location and quantity of deuterium in isotopic mixtures, necessitating the use of advanced methods like ²H NMR or specialized mass spectrometry. nih.gov

Innovations:

Novel Catalytic Methods : There is extensive research into developing more efficient and selective catalysts for deuteration. acs.org This includes advanced iridium and palladium catalysts for hydrogen isotope exchange (HIE), which can allow for the introduction of deuterium at a late stage of the synthesis, thereby minimizing the cost associated with carrying deuterated materials through multiple steps. youtube.com

Flow Chemistry : The use of continuous flow reactors for deuteration is an emerging innovation. bionauts.jp Flow systems can offer improved safety, better reaction control (temperature and pressure), and enhanced efficiency. Electrochemical flow systems that use heavy water (D₂O) as the deuterium source are being developed as a low-environmental-impact alternative to traditional batch methods. bionauts.jp

Biocatalysis : Enzymes are being explored for their ability to perform highly selective and stereospecific deuteration reactions. researchgate.net Using enzymes can provide access to chiral deuterated compounds that are difficult to produce through traditional chemical synthesis.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and can be adapted for highly selective deuteration under mild reaction conditions. researchgate.net

| Method | Primary Advantage | Scalability Challenge |

|---|---|---|

| Traditional (Deuterated Building Blocks) | High positional selectivity | High cost of starting materials; multi-step processes |

| Late-Stage HIE Catalysis | More cost-effective; fewer steps | Achieving high selectivity; catalyst cost and removal |

| Flow Chemistry Systems | Enhanced safety and control; potential for automation | Initial equipment investment; optimization of flow parameters |

| Biocatalysis | Exceptional chemo- and stereoselectivity | Enzyme stability and cost; limited substrate scope |

Advanced Spectroscopic and Chromatographic Applications of Pimavanserin D9

Role as an Internal Standard in Quantitative Bioanalytical Methods

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. scispace.com Pimavanserin-d9, with its nine deuterium (B1214612) atoms, is an ideal internal standard for the quantification of Pimavanserin (B1677881). Deuterated standards are considered the gold standard because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. aptochem.com This co-elution and similar behavior effectively compensate for variations during sample preparation and analysis, such as matrix effects, thereby significantly improving the accuracy and precision of the analytical method. kcasbio.com

Method Validation Principles for Deuterated Internal Standards in Research Settings

The validation of bioanalytical methods is crucial to ensure the reliability of the generated data. When using a deuterated internal standard like this compound, specific validation parameters are assessed according to regulatory guidelines. nih.govtandfonline.com These include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

A critical aspect of validation for deuterated standards is assessing the potential for isotopic interference or "crosstalk" between the analyte and the internal standard. This involves analyzing blank samples fortified with only the internal standard to ensure no signal is detected in the analyte's MRM channel, and vice versa. Additionally, the purity of the deuterated standard is important, as the presence of unlabeled Pimavanserin as an impurity can lead to inaccurate results. tandfonline.com

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |

| Matrix Effect | Consistent ionization efficiency across different biological samples |

| Stability | Analyte stability under various storage and processing conditions |

Application in Ultra-High Performance Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS)

UHPLC-qTOF-MS combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of qTOF-MS. This powerful combination is not only used for quantification but also for the identification of unknown metabolites. In this context, this compound serves as an excellent internal standard for quantitative studies, providing the same benefits as in LC-MS/MS but with the added advantage of high-resolution mass data. The accurate mass measurement helps to confirm the elemental composition of both Pimavanserin and its metabolites, increasing the confidence in their identification.

High-Resolution Mass Spectrometry for Metabolite Identification with Deuterated Tracers

The use of deuterated compounds as tracers in metabolic studies is a powerful technique for elucidating biotransformation pathways. nih.govacs.org By administering a deuterated drug like this compound, researchers can track the fate of the molecule as it is metabolized in the body.

Elucidation of Metabolic Pathways via Deuterium-Labeled Metabolites

When a biological system metabolizes this compound, the resulting metabolites will retain some or all of the deuterium atoms. sci-hub.se When analyzing samples with high-resolution mass spectrometry, these deuterated metabolites will appear as distinct peaks with a characteristic mass shift compared to their non-deuterated counterparts. acs.org This allows for the confident identification of drug-related material in a complex biological matrix. The unique isotopic pattern of the deuterated metabolites acts as a specific signature, distinguishing them from endogenous compounds. acs.org Pimavanserin is known to be metabolized primarily by CYP3A4/5 enzymes, leading to an active metabolite, N-desmethyl pimavanserin (AC-279). scirp.orgnih.gov Using this compound would allow for the unambiguous identification of this and other potential metabolites.

Fragmentation Analysis and Structural Characterization of Deuterated Species

High-resolution mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed structural information through fragmentation analysis. spectroscopyonline.com When a deuterated ion, such as a metabolite of this compound, is fragmented in the mass spectrometer, the resulting fragment ions will also be mass-shifted if they contain the deuterium label. stackexchange.comcdnsciencepub.com

Chromatographic Separations and Detection Strategies for this compound and Related Compounds

The analysis of isotopically labeled compounds such as this compound alongside their unlabeled counterparts presents unique challenges and opportunities in chromatographic science. The subtle differences in physicochemical properties between deuterated and non-deuterated molecules necessitate highly optimized and specific analytical methods to achieve adequate separation and detection. This section explores the application of advanced spectroscopic and chromatographic techniques for the analysis of this compound.

Optimization of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Conditions

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like Pimavanserin and its deuterated analogue, this compound. The optimization of RP-HPLC conditions is critical to ensure accurate quantification and resolution from potential impurities.

Several studies have focused on developing robust RP-HPLC methods for Pimavanserin. wjpls.orgtbzmed.ac.irtbzmed.ac.ir These methods typically employ a C18 column, which is well-suited for the separation of non-polar compounds due to its octadecyl silane (B1218182) stationary phase. wjpls.org The selection of a C18 column is often based on the octanol-water partition coefficient (Log P) of the parent compound. wjpls.org For Pimavanserin, a maximal absorbance is observed around 290 nm, which is a common wavelength for UV detection. wjpls.org

Method development for Pimavanserin often involves a systematic approach of varying the mobile phase composition, column type, and flow rate to achieve optimal separation. wjpls.org Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully applied. wjpls.org An optimized isocratic mobile phase for Pimavanserin was found to be a mixture of acetonitrile (B52724) (ACN), water, and 0.02M potassium dihydrogen orthophosphate in a ratio of 40:10:50 (v/v/v), with the buffer pH adjusted to 6.0 with orthophosphoric acid. wjpls.org Another study utilized a mobile phase consisting of 0.1M sodium dihydrogen phosphate (B84403), methanol (B129727), and acetonitrile in a 55:30:15 (v/v/v) ratio, adjusted to a pH of 5 with orthophosphoric acid. tbzmed.ac.irtbzmed.ac.ir

A gradient elution approach has also been developed for the determination of Pimavanserin and its impurities. irjmets.com This method utilized a Zorbax Bonus RP column with a phosphate buffer at pH 2.5 as mobile phase A and a mixture of acetonitrile and methanol (80:20 v/v) as mobile phase B. irjmets.com The column temperature was maintained at 50°C with a flow rate of 1.0 ml/min and UV detection at 225 nm. irjmets.com

When adapting these methods for the analysis of this compound, it is important to consider the potential for isotopic effects on retention time. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in RP-HPLC. proquest.com This is attributed to the weaker intermolecular interactions between the C-²H bonds of the deuterated compound and the stationary phase compared to the C-¹H bonds of the protio analog. proquest.com Therefore, the established methods for Pimavanserin provide a strong starting point for the optimization of this compound analysis, with the expectation of a small shift in retention time.

Table 1: Optimized RP-HPLC Conditions for Pimavanserin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Agilent C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Zorbax Bonus RP (250mm x 4.6mm, 3.5µ) |

| Mobile Phase | ACN: water: 0.02M KH2PO4 (40:10:50 v/v/v), pH 6.0 | 0.1M NaH2PO4: Methanol: ACN (55:30:15, v/v/v), pH 5 | A: Phosphate buffer pH 2.5, B: ACN:Methanol (80:20 v/v) |

| Elution Mode | Isocratic | Isocratic | Gradient |

| Flow Rate | 1.2 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection | UV at 290 nm | UV at 239 nm | UV at 225 nm |

| Temperature | Ambient | 25°C | 50°C |

Molecular Pharmacology and Preclinical Mechanistic Studies of Pimavanserin D9

Investigation of Receptor Binding Kinetics and Selectivity

Pimavanserin-d9's pharmacological activity is characterized by its high selectivity for specific serotonin (B10506) receptors. This selectivity is foundational to its mechanism of action and distinguishes it from other antipsychotic agents.

Serotonin 5-HT2A Receptor Inverse Agonism and Antagonism Studies

This compound demonstrates potent and selective inverse agonist and antagonist activity at the serotonin 5-HT2A receptor. nih.govfrontiersin.orgnih.govresearchgate.netcambridge.org In vitro studies have determined its high binding affinity for this receptor, with a Ki value of approximately 0.087 nM. nih.govfrontiersin.org Unlike a simple antagonist that only blocks the action of an agonist, an inverse agonist can reduce the constitutive activity of a receptor, meaning it can decrease its activity even in the absence of a stimulating ligand. mdpi.com

The compound's interaction with the 5-HT2A receptor is considered a key element of its therapeutic effects. cambridge.org Studies in human brain cortex have shown that pimavanserin (B1677881) exhibits functional selectivity, acting as an inverse agonist towards the Gαi1-protein signaling pathway, which is thought to be involved in hallucinogenic responses. nih.gov Concurrently, it behaves as a neutral antagonist on the Gαq/11-protein pathway, another signaling route for the 5-HT2A receptor. nih.gov This selective modulation of 5-HT2A receptor signaling is a distinguishing feature of its molecular pharmacology.

Absence of Appreciable Affinity for Dopaminergic, Muscarinic, Histaminergic, and Adrenergic Receptors

A critical aspect of this compound's receptor binding profile is its lack of significant affinity for a wide range of other neurotransmitter receptors. nih.govresearchgate.net Specifically, it shows no appreciable binding to dopaminergic (including the D2 subtype), muscarinic, histaminergic, or adrenergic receptors, with Ki values generally greater than 300 nM for these sites. nih.govfrontiersin.orgncats.io This high degree of selectivity is a departure from many other antipsychotic medications that often interact with multiple receptor systems, which can lead to a variety of side effects. The absence of interaction with these other receptors is a key feature of its preclinical profile. researchgate.net

Sigma 1 Receptor Binding Investigations

Investigations into the binding of this compound at the sigma 1 receptor have shown a low affinity. nih.govfrontiersin.org The reported Ki value for the sigma 1 receptor is approximately 120 nM, which is significantly lower than its affinity for the 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org This indicates that direct interaction with the sigma 1 receptor is not a primary component of its mechanism of action.

Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| Serotonin 5-HT2A | 0.087 nM |

| Serotonin 5-HT2C | 0.44 nM |

| Sigma 1 | 120 nM |

| Dopaminergic, Muscarinic, Histaminergic, Adrenergic | >300 nM |

Elucidation of Preclinical Pharmacodynamic Mechanisms in In Vitro and Non-Human In Vivo Models

The unique receptor binding profile of this compound translates into specific pharmacodynamic effects observed in preclinical models, which are predictive of its antipsychotic activity.

Behavioral Studies in Rodent Models Predictive of Antipsychotic Activity

This compound has been evaluated in several rodent models that are widely used to predict the efficacy of antipsychotic drugs. These models often involve inducing certain behaviors in animals that are thought to mimic aspects of psychosis.

One such model is the head-twitch response (HTR) , a rapid side-to-side head movement in rodents that is reliably induced by 5-HT2A receptor agonists like (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI). mdpi.comresearchgate.net This response is considered a behavioral proxy for the hallucinogenic effects of 5-HT2A activation. wikipedia.org Studies have shown that pimavanserin can dose-dependently reduce DOI-induced head twitches, which is consistent with its potent 5-HT2A receptor inverse agonism. mdpi.com

Another important preclinical assessment is the prepulse inhibition (PPI) of the startle response. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). meliordiscovery.com Deficits in PPI are observed in certain psychiatric disorders and can be induced in rodents by psychotomimetic agents. Pimavanserin has been shown to reverse these induced deficits in PPI, suggesting an ability to normalize sensorimotor gating, a function often impaired in psychosis. researchgate.netnih.govresearchgate.net

Furthermore, pimavanserin has been studied in models of amphetamine-induced hyperactivity . While it does not block amphetamine-induced locomotor activity on its own, a characteristic that differentiates it from dopamine (B1211576) D2 receptor antagonists, it has been shown to reverse augmented locomotor responses to amphetamine in animal models of Parkinson's disease and Alzheimer's disease pathology. researchgate.netnih.govresearchgate.net In a rodent model of Parkinson's disease, pimavanserin reversed psychotic-like behaviors, including augmented head twitches, increased amphetamine-induced locomotor activity, and disrupted prepulse inhibition, without worsening motor impairments. researchgate.netnih.gov

Summary of this compound Activity in Rodent Behavioral Models

| Behavioral Model | Effect of this compound | Relevance |

|---|---|---|

| Head-Twitch Response (HTR) | Reduces agonist-induced head twitches | Predictive of anti-hallucinogenic activity |

| Prepulse Inhibition (PPI) | Reverses induced deficits in sensorimotor gating | Predictive of antipsychotic activity |

| Amphetamine-Induced Hyperactivity | Reverses augmented response in disease models | Indicates efficacy in specific psychosis models |

Assessment of Motor Function in Animal Models

There is no available research data from preclinical animal models that specifically evaluates the effects of this compound on motor function. Studies that would typically assess parameters such as locomotor activity, coordination, and muscle tone following administration of this specific deuterated compound have not been published.

Impact of Deuteration on Receptor Interaction Profiles

Information detailing how the deuteration of Pimavanserin to form this compound impacts its interaction with various neurotransmitter receptors is not available. Comparative studies examining the binding affinities and functional activities of this compound at key receptors, such as serotonin 5-HT2A receptors, and how these may differ from the non-deuterated form, have not been reported in the scientific literature.

Investigation of Metabolic Fate and Isotope Effects Using Pimavanserin D9

Enzymatic Biotransformation Pathways of Pimavanserin (B1677881)

The biotransformation of pimavanserin is a complex process involving multiple enzymes that convert the parent drug into various metabolites, facilitating its elimination from the body.

Role of Cytochrome P450 Enzymes (CYP3A4/5, CYP2D6, CYP2J2) in In Vitro Metabolism

Pimavanserin is predominantly metabolized by the cytochrome P450 system, with specific enzymes playing distinct roles. fda.gov In vitro studies have identified CYP3A4 as the primary enzyme responsible for its metabolism. fda.govnih.govdrugbank.com The isoform CYP3A5 also contributes significantly to this process. fda.govnih.gov

To a lesser extent, other enzymes are also involved. nih.gov These include CYP2J2 and CYP2D6, which represent minor pathways for the drug's biotransformation. fda.govdrugbank.comnih.gov Flavin-containing monooxygenase (FMO) enzymes have also been noted as minor contributors to pimavanserin metabolism. nih.gov The involvement of these multiple enzymes highlights the complex metabolic clearance of the compound.

Table 1: Key Enzymes in Pimavanserin Metabolism

| Enzyme Family | Specific Enzyme | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP3A4 | Major contributor to metabolism and formation of the active metabolite, AC-279. fda.govnih.govdrugbank.comfda.gov |

| Cytochrome P450 | CYP3A5 | Major contributor to metabolism. fda.govnih.govfda.gov |

| Cytochrome P450 | CYP2J2 | Minor metabolic pathway. fda.govnih.govnih.govfda.gov |

| Cytochrome P450 | CYP2D6 | Minor metabolic pathway. fda.govnih.govnih.govfda.gov |

| Flavin-containing Monooxygenase | FMO | Minor metabolic pathway. nih.gov |

Identification of Major Metabolites: N-desmethyl Pimavanserin (AC-279)

The primary metabolic pathway for pimavanserin leads to the formation of its major active metabolite, N-desmethyl pimavanserin, also known as AC-279. nih.govnih.gov This transformation is chiefly catalyzed by CYP3A4. fda.govdrugbank.comfda.gov AC-279 is significant not only because it is the main metabolite but also because it is pharmacologically active. medchemexpress.com

Minor Metabolic Pathways and Novel Metabolite Discovery

Beyond the principal N-demethylation pathway, pimavanserin undergoes metabolism through several minor routes. Research using advanced analytical techniques has led to the discovery of numerous other metabolites. One study in rats utilizing ultra-high performance liquid chromatography (UPLC) combined with high-resolution mass spectrometry (HRMS) successfully identified a total of 23 metabolites, indicating that processes such as mono-oxidation are also involved in its biotransformation. nih.gov

Furthermore, microbial transformation studies, which can serve as a model for mammalian metabolism, have provided additional insights. mdpi.com An investigation using the fungus Cunninghamella blakesleeana identified 10 previously unreported metabolites of pimavanserin. The major product in this system was a hydroxylated form of the parent compound, specifically 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. mdpi.com These findings underscore the diversity of metabolic reactions pimavanserin can undergo, even if these pathways are minor compared to the formation of AC-279. mdpi.com

Kinetic Isotope Effects in Pimavanserin Metabolism

The use of deuterated compounds like Pimavanserin-d9 is instrumental in studying the kinetics of metabolic reactions. By replacing hydrogen atoms with deuterium (B1214612) at specific sites of metabolic activity, researchers can probe the rate-limiting steps of enzymatic processes.

Theoretical Basis of Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (¹H) in a molecule is replaced by its heavier isotope, deuterium (²H or D). nih.gov This effect arises from the difference in mass between hydrogen and deuterium. The covalent bond formed between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable.

Experimental Approaches to Measure KIEs in Drug Metabolism Studies

Experimental measurement of KIEs in drug metabolism typically involves comparative pharmacokinetic studies between the non-deuterated drug and its deuterated analogue. nih.gov A common in vitro approach is to incubate both compounds with human liver microsomes or specific recombinant CYP enzymes that are known to metabolize the drug. plos.org

During these experiments, the rate of disappearance of the parent drug or the rate of formation of metabolites is measured over time. The intrinsic clearance (CLint) of the deuterated and non-deuterated compounds is then calculated and compared. plos.org A significant difference in these values, particularly a lower clearance for the deuterated compound, indicates a KIE and suggests that C-H bond cleavage is rate-limiting. plos.orgsemanticscholar.org This approach allows researchers to determine if deuteration at a specific molecular position can slow metabolism, which is a strategy sometimes employed to enhance a drug's pharmacokinetic properties. plos.orgnih.gov

Implications of KIEs on Metabolic Stability and Pathway Flux

The introduction of deuterium into a drug molecule, such as in this compound, can have significant implications for its metabolic fate, primarily through the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In pharmacokinetics, the deuterium KIE is of particular interest. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond; consequently, cleavage of a C-D bond requires more energy and proceeds at a slower rate. researchgate.net

This principle has direct implications for the metabolic stability of pharmaceuticals. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. researchgate.net For Pimavanserin, metabolism occurs primarily via CYP3A4 and CYP3A5, with a key pathway being N-demethylation to form an active metabolite. researchgate.netnih.gov By selectively replacing the hydrogen atoms on the N-methyl group with deuterium to create this compound, the rate of this N-demethylation reaction is expected to decrease.

This reduction in the metabolic rate can lead to several important pharmacokinetic consequences:

Increased Metabolic Stability: The deuterated compound is more resistant to enzymatic degradation, which can increase its biological half-life. researchgate.net

Reduced Clearance: A slower rate of metabolism can decrease the drug's clearance rate from the body. researchgate.net

The strategic application of the deuterium KIE, as would be investigated with this compound, serves as a tool to optimize a drug's metabolic profile. researchgate.net By enhancing metabolic stability, it is possible to increase a drug's exposure (bioavailability) and duration of action, potentially leading to improved efficacy and tolerability. researchgate.netnih.gov

Comparative Metabolic Studies Between Pimavanserin and this compound in Non-Human Systems

While direct comparative studies between Pimavanserin and this compound are not available in the public literature, the principles of drug metabolism and kinetic isotope effects allow for a predictive analysis based on existing non-human studies of Pimavanserin.

In studies using mice, Pimavanserin is metabolized to its active N-desmethyl metabolite, AC-279. scirp.orgscirp.org A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to simultaneously quantify both Pimavanserin (also referred to as ACP-103) and AC-279 in mouse plasma. scirp.orgscirp.org These studies show that the rate of formation of the AC-279 metabolite is directly related to the absorption rate of the parent drug. scirp.orgscirp.org

A comparative study in a non-human system, such as mice, would be designed to quantify the pharmacokinetic profiles of both Pimavanserin and this compound along with their respective primary metabolites. Such a study would likely involve administering equivalent doses of each compound to different groups of mice and collecting plasma samples over a time course.

The expected outcomes, based on the kinetic isotope effect, would be:

A lower maximum concentration (Cmax) and delayed time to maximum concentration (Tmax) for the N-desmethyl metabolite formed from this compound compared to the AC-279 formed from Pimavanserin.

A higher plasma concentration and longer half-life for the parent this compound compound compared to Pimavanserin, due to its decreased rate of metabolic clearance.

The table below illustrates the hypothetical design and expected differential findings of such a comparative study.

| Pharmacokinetic Parameter | Pimavanserin Group | This compound Group (Expected Outcome) | Rationale |

|---|---|---|---|

| Parent Drug Half-Life (t½) | Baseline Value | Increased | Decreased rate of metabolism due to C-D bond strength (KIE). researchgate.net |

| Parent Drug Clearance (CL) | Baseline Value | Decreased | Slower enzymatic degradation reduces the rate of removal from the body. researchgate.net |

| Metabolite (AC-279) Formation Rate | Baseline Value | Decreased | The N-demethylation pathway is slowed by the KIE. |

| Metabolite (AC-279) Cmax | Baseline Value | Decreased | A direct consequence of the reduced formation rate. scirp.orgscirp.org |

These studies are crucial for understanding how deuteration can modify a drug's disposition, providing a foundation for developing compounds with potentially improved pharmacokinetic properties.

Microbial Transformation as a Research Tool for Metabolite Generation and Characterization

Microbial transformation is a valuable in vitro tool used in drug development to generate and characterize metabolites, often mimicking mammalian metabolism. mdpi.com This technique offers advantages such as mild reaction conditions and high regio- and stereo-selectivity, which can produce novel or known metabolites in sufficient quantities for structural identification. mdpi.com

In the context of Pimavanserin, research has demonstrated the utility of this approach. A study screened eight strains of fungi for their ability to metabolize Pimavanserin, with six showing positive transformation results. mdpi.com The fungus Cunninghamella blakesleeana AS 3.970 was identified as the most effective, achieving a transformation rate of 30.31% under optimized conditions. mdpi.com

Using an LC-MS/MS method, this microbial transformation process yielded ten previously unreported metabolites of Pimavanserin. mdpi.comresearchgate.net The major metabolite produced by C. blakesleeana was identified as a hydroxylation product: 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. mdpi.com This demonstrates the capacity of microbial systems to perform key metabolic reactions, such as hydroxylation, that are also common in human metabolism.

The table below summarizes the results of the microbial screening for Pimavanserin transformation.

| Microorganism Strain | Transformation Ability Noted | Reference |

|---|---|---|

| Cunninghamella blakesleeana AS 3.970 | Yes (Highest Yield) | mdpi.comresearchgate.net |

| Cunninghamella blakesleeana AS 3.910 | Yes | mdpi.com |

| Cunninghamella blakesleeana AS 3.153 | Yes | mdpi.com |

| Cunninghamella elegans AS 3.156 | Yes | mdpi.com |

| Cunninghamella elegans AS 3.2028 | Yes | mdpi.com |

| Mucor circinelloides AS 3.3421 | Yes (Growth Cell Transformation Only) | researchgate.net |

| Aspergillus niger AS 3.739 | No | researchgate.net |

| Eurotium cristatum AS 3.793 | No | researchgate.net |

This research tool would be equally applicable to the study of this compound. By subjecting the deuterated compound to the same microbial systems, researchers could generate the specific metabolite profile of this compound. This would allow for the isolation and characterization of its deuterated metabolites and provide insight into how deuteration alters the metabolic pathway flux, potentially revealing an increase in alternative hydroxylation or other oxidative pathways if the primary N-demethylation route is slowed.

Pharmacokinetic Profiling in Non Human Biological Systems with Pimavanserin D9

Absorption, Distribution, and Excretion (ADME) Studies in Animal Models

The quantitative analysis of Pimavanserin (B1677881) in animal models is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). scirp.org These methods are characterized by their high sensitivity and specificity, which are essential for accurately determining drug concentrations in complex biological samples like plasma and tissue homogenates. A validated LC-MS/MS method for the simultaneous quantification of Pimavanserin and its primary active metabolite (AC-279) in mouse plasma has been developed. scirp.orgscirp.org In such assays, plasma samples are typically prepared using protein precipitation with acetonitrile (B52724). scirp.org Chromatographic separation is then performed on a C18 column. scirp.org

Below are the main pharmacokinetic parameters of Pimavanserin (ACP-103) in mice after a single 3 mg/kg dose administered via different routes. scirp.org

| Parameter | Unit | Nasal Drip (i.n.) | Intramuscular (i.m.) | Subcutaneous (s.c.) |

|---|---|---|---|---|

| t1/2 | h | 1.15 ± 0.30 | 1.25 ± 0.17 | 2.01 ± 0.35 |

| Tmax | h | 0.18 ± 0.14 | 0.29 ± 0.15 | 0.58 ± 0.20 |

| Cmax | nM | 1015.63 ± 274.62 | 769.17 ± 157.65 | 314.85 ± 92.41 |

| AUC(0-t) | h*nM | 622.84 ± 200.22 | 609.11 ± 147.16 | 453.64 ± 88.08 |

| MRT(0-t) | h | 1.52 ± 0.28 | 1.83 ± 0.16 | 2.88 ± 0.34 |

Studies in murine models have been conducted to evaluate the ability of Pimavanserin to cross the blood-brain barrier (BBB) and exert its effects within the central nervous system. Research on mouse models of cerebral ischemia, specifically using the middle cerebral artery occlusion (MCAO) model, indicates that Pimavanserin can penetrate the brain and influence BBB integrity. nih.govnih.gov In these studies, treatment with Pimavanserin was found to reverse the increased BBB permeability caused by ischemic injury. nih.govnih.gov This suggests that the compound effectively distributes into the brain parenchyma to exert its neuroprotective properties. nih.gov The integrity of the BBB in these experiments was assessed by measuring the diffusion of sodium fluorescein (B123965) into the brain tissue. researchgate.net

The mechanism of this protective effect on the BBB involves the regulation of tight junction proteins. nih.govnih.gov Specifically, Pimavanserin administration was shown to upregulate the expression of Claudin 5, a key protein in maintaining the structural integrity of the BBB, which was otherwise downregulated in the MCAO group. nih.govnih.govresearchgate.net

While specific tissue distribution studies profiling Pimavanserin-d9 are not detailed in available literature, extensive nonclinical toxicology studies on Pimavanserin provide insights into its distribution across various organs in animal models. fda.gov One of the most significant findings from these studies in multiple species, including rats, was the induction of multi-organ phospholipidosis. fda.gov This condition, characterized by the accumulation of phospholipids (B1166683) within cells, indicates that the drug and/or its metabolites distribute widely into various tissues. In rats, this finding was associated with secondary inflammation and fibrosis, particularly in the lungs. fda.gov The presence of such findings across multiple organs points to a broad tissue distribution profile for the compound. fda.gov

Investigation of Drug-Drug Interactions (DDIs) in Preclinical Models

Preclinical and clinical pharmacokinetic studies have established that Pimavanserin is predominantly metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. fda.govnih.gov Consequently, its pharmacokinetic profile is susceptible to significant alterations when co-administered with potent inhibitors or inducers of these enzymes.

CYP3A4 Inhibitors: Co-administration with a strong CYP3A4 inhibitor, such as ketoconazole, leads to a substantial increase in Pimavanserin plasma concentrations. Studies have shown that a strong inhibitor can increase the maximum plasma concentration (Cmax) of Pimavanserin by 1.5-fold and the total exposure, as measured by the area under the concentration-time curve (AUC), by 3-fold. fda.gov This indicates that inhibition of CYP3A4 significantly reduces the metabolic clearance of Pimavanserin.

CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers, such as rifampin, carbamazepine, or phenytoin, is expected to decrease the plasma exposure of Pimavanserin. fda.govnih.gov By increasing the activity of the CYP3A4 enzyme, these agents accelerate the metabolism of Pimavanserin, leading to lower circulating levels and potentially reduced efficacy. fda.gov

The primary mechanism for Pimavanserin's drug-drug interactions is the modulation of its metabolic pathway via the CYP3A4 enzyme system. fda.govnih.govdrugbank.com

Inhibition: Strong CYP3A4 inhibitors compete with Pimavanserin for the active site of the enzyme or otherwise prevent the enzyme from functioning, thereby slowing down its metabolism. nih.gov This leads to reduced clearance and accumulation of the drug in the body. The quantitative impact of this interaction has been clearly demonstrated with ketoconazole, which results in a threefold increase in total drug exposure (AUC). fda.gov

The quantitative assessment of these interactions is crucial for predicting the clinical consequences of co-administering Pimavanserin with other medications.

| Interacting Agent Class | Example Agent | Mechanism | Effect on Pimavanserin Pharmacokinetics | Quantitative Change |

|---|---|---|---|---|

| Strong CYP3A4 Inhibitor | Ketoconazole | Inhibition of CYP3A4-mediated metabolism | Increased plasma exposure | Cmax: ↑ 1.5-fold; AUC: ↑ 3-fold fda.gov |

| Strong CYP3A4 Inducer | Rifampin | Induction of CYP3A4-mediated metabolism | Decreased plasma exposure | Not specifically quantified, but expected to be significant. fda.govnih.gov |

Comparative Pharmacokinetics between Pimavanserin and this compound in Animal Species

Direct comparative pharmacokinetic studies detailing the profiles of Pimavanserin versus its deuterated isotopologue, this compound, in animal species are not extensively available in publicly accessible scientific literature. Deuteration, the process of replacing hydrogen atoms with deuterium (B1214612), is a common strategy in drug development that can potentially alter metabolic pathways and improve pharmacokinetic properties, often by reducing the rate of metabolism by cytochrome P450 (CYP) enzymes. However, without specific studies on this compound, any potential differences remain theoretical.

To provide a relevant baseline for potential future comparative analysis, the pharmacokinetic profile of the non-deuterated parent compound, Pimavanserin, has been characterized in several non-human species, including mice, rats, and monkeys.

In mice, the pharmacokinetic profile of Pimavanserin has been investigated following various routes of administration, including nasal, intramuscular, and subcutaneous injections. scirp.orgscirp.org Studies show that the route of administration significantly influences drug exposure. scirp.org

Pharmacokinetic studies in rats have shown that after a single oral dose, the time to reach maximum plasma concentration (Tmax) is approximately 1-2 hours. fda.gov The elimination half-life (t1/2) after a single 30 mg/kg oral dose was about 7.4 hours in male rats and 7.6 hours in female rats. fda.gov Repeat dosing in rats led to an increase in both exposure levels and the elimination half-life. fda.gov A notable gender difference was observed in rats, with female rats exhibiting exposure levels approximately 55-65% higher than their male counterparts at equivalent doses. fda.gov

In monkeys, Tmax values were observed to be between 2 and 5 hours, with no significant changes upon repeated dosing. fda.gov Similar to rats, monkeys showed evidence of drug accumulation with repeated administration. fda.gov

The table below summarizes key pharmacokinetic parameters of Pimavanserin in different animal species based on available research.

| Parameter | Species | Value | Conditions |

|---|---|---|---|

| Tmax (Time to Maximum Concentration) | Rat | 1-2 hours | Single oral dose fda.gov |

| Tmax (Time to Maximum Concentration) | Monkey | 2-5 hours | Single and repeat oral doses fda.gov |

| t1/2 (Elimination Half-Life) | Rat (Male) | ~7.4 hours | Single 30 mg/kg oral dose fda.gov |

| t1/2 (Elimination Half-Life) | Rat (Female) | ~7.6 hours | Single 30 mg/kg oral dose fda.gov |

| Accumulation | Rat & Monkey | Evidence of accumulation | Repeat dosing fda.gov |

| Gender Differences | Rat | ~55-65% higher exposure in females | Equivalent doses fda.gov |

Radioligand Development and Evaluation in Non-Human Systems (e.g., PET-radioligand in pigs)

Pimavanserin has been investigated for its potential as a positron emission tomography (PET) radioligand for imaging serotonin (B10506) 5-HT2A receptors in the brain. dntb.gov.uanih.gov For this purpose, it was labeled with the positron-emitting isotope carbon-11 (B1219553) to create [11C]Pimavanserin. nih.gov The evaluation of this novel radioligand was conducted in Danish Landrace pigs, an animal model chosen for its large brain size, which is advantageous for translational neuroimaging research. dntb.gov.uanih.govresearchgate.net

In these preclinical studies, [11C]Pimavanserin was successfully synthesized and administered to the pigs. nih.gov The radioligand demonstrated its ability to cross the blood-brain barrier and enter the brain tissue. nih.gov Upon entering the brain, it showed binding in the cortex, a distribution pattern that is consistent with the known high density of 5-HT2A receptors in this region. nih.gov

However, further evaluation revealed significant limitations for its use as a selective 5-HT2A receptor radioligand in pigs. nih.gov Blocking studies were performed using both ketanserin (B1673593) (a known 5-HT2A antagonist) and non-radioactive "cold" pimavanserin itself. nih.gov In these experiments, the binding of [11C]Pimavanserin in the cortex could not be displaced or blocked by either compound. nih.gov This lack of displacement is indicative of high levels of non-specific binding, where the radioligand binds to sites other than the intended 5-HT2A receptor target. nih.gov

The table below summarizes the findings from the evaluation of [11C]Pimavanserin as a PET radioligand in pigs.

| Parameter | Finding | Implication |

|---|---|---|

| Blood-Brain Barrier Penetration | Readily entered the brain nih.gov | Essential property for a CNS PET radioligand. |

| Brain Distribution | Binding observed in the cortex nih.gov | Consistent with the known distribution of 5-HT2A receptors. nih.gov |

| Blocking Study with Ketanserin | Binding could not be blocked nih.gov | Indicates high non-specific binding. nih.gov |

| Blocking Study with Pimavanserin | Binding could not be blocked nih.gov | Confirms high non-specific binding. nih.gov |

| Selectivity | Considered not selective for 5-HT2A receptors in pigs nih.gov | Lack of displacement and binding in other areas like the thalamus suggest off-target binding. nih.gov |

| Overall Suitability | Not suitable as a selective PET-radioligand for 5-HT2A in pigs nih.gov | High non-specific binding and lack of selectivity prevent accurate quantification of the target receptor. nih.gov |

Emerging Research Frontiers and Methodological Innovations for Pimavanserin D9

Advanced Analytical Methodologies for Complex Biological Matrices

The accurate quantification of pimavanserin (B1677881) and its metabolites in complex biological matrices is crucial for pharmacokinetic and metabolic research. Pimavanserin-d9, a deuterium-labeled analog of pimavanserin, serves as an essential internal standard in advanced analytical methods to ensure precision and accuracy. veeprho.com The use of stable isotope-labeled compounds like this compound is particularly important in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. This is because it helps to correct for matrix effects and variations in sample processing, thereby improving the reliability of the quantification of pimavanserin in biological samples. veeprho.com

Researchers have been developing sophisticated analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), for the simultaneous determination of pimavanserin and its impurities. nih.gov These methods are designed to be highly sensitive and selective, allowing for the detection and quantification of trace amounts of the drug and its related substances in matrices like plasma, urine, and tissue homogenates. The development of such methods often follows the Analytical Quality by Design (AQbD) principles, a systematic approach to method development that emphasizes understanding and controlling sources of variability. nih.gov

A key challenge in analyzing biological samples is the potential for degradation of the target compound. Forced degradation studies are often performed to identify potential degradation products that might be encountered in biological systems. nih.gov For pimavanserin, studies have shown that it can degrade through hydrolysis of the urea (B33335) group and N-oxidation of the aliphatic tertiary amine under stress conditions. nih.gov The identification of these degradation products is facilitated by techniques like UHPLC coupled to a quadrupole time-of-flight (qTOF) mass spectrometer. nih.gov

The table below summarizes key aspects of advanced analytical methodologies for pimavanserin.

| Analytical Technique | Application | Key Advantages | Relevant Findings |

| UHPLC-HRMS | Simultaneous determination of pimavanserin and its impurities in biological matrices. nih.gov | High sensitivity, selectivity, and speed. nih.gov | Allows for the identification of process-related impurities and degradation products. nih.gov |

| LC-MS with this compound | Quantification of pimavanserin in pharmacokinetic studies. veeprho.com | Improved accuracy and precision by correcting for matrix effects. veeprho.com | This compound is an effective internal standard. veeprho.com |

| UHPLC-qTOF | Identification of degradation products. nih.gov | Provides high-resolution mass data for structural elucidation. nih.gov | Identified hydrolysis and N-oxidation as primary degradation pathways for pimavanserin. nih.gov |

Application of this compound in Ex Vivo and In Vitro Brain Receptor Occupancy Studies

In such studies, this compound could be used as an internal standard in the analytical methods that quantify the amount of non-labeled pimavanserin bound to brain tissue or specific receptors. This allows for precise measurement of receptor occupancy at different drug concentrations. The process would typically involve administering pimavanserin to animal models, followed by the collection of brain tissue. The tissue is then processed and analyzed using techniques like LC-MS/MS to determine the concentration of pimavanserin. The use of this compound during this analysis would ensure the accuracy of the quantification.

Furthermore, in vitro receptor binding assays using cell lines or isolated brain membranes can also benefit from the use of this compound. In these experiments, this compound can act as a competitor to non-labeled pimavanserin, helping to determine the binding affinity (Ki) and other pharmacological parameters.

Research has shown that pimavanserin is a potent and selective 5-HT2A inverse agonist. nih.gov Studies in rodents have demonstrated that it readily crosses the blood-brain barrier and occupies brain 5-HT2A receptors. nih.gov Positron Emission Tomography (PET) studies in humans have also confirmed high levels of 5-HT2A receptor occupancy at therapeutic doses. nih.gov The use of this compound in future preclinical studies could further refine our understanding of these interactions.

Utilizing Deuteration for Mechanistic Toxicity Investigations in Cell-Based or Animal Models

The use of deuterated compounds like this compound can offer unique advantages in mechanistic toxicity investigations. While specific studies on the toxicology of this compound are not publicly documented, the principles of using deuteration to probe metabolic pathways and reactive metabolite formation are well-established in toxicology research.

Deuterium (B1214612) substitution at a site of metabolic oxidation can slow down the rate of metabolism at that position, an effect known as the "kinetic isotope effect." This can be a powerful tool for investigating the role of specific metabolic pathways in the toxicity of a drug. If a particular metabolic route leads to the formation of a toxic metabolite, slowing down this pathway through deuteration could potentially reduce the observed toxicity.

For example, if the toxicity of a compound is mediated by a reactive metabolite formed through the oxidation of a specific methyl group, replacing the hydrogens on that methyl group with deuterium (as in a -d3 analog) would decrease the rate of its oxidation. If this leads to a reduction in toxicity in cell-based assays or animal models, it provides strong evidence for the involvement of that specific metabolic pathway in the toxic effects.

Development of this compound as a Reference Standard for Impurity Profiling

This compound is commercially available as a reference standard for use in pharmaceutical research and quality control. veeprho.compharmaffiliates.comsynzeal.compharmaffiliates.comveeprho.com Its primary application in this context is for impurity profiling of pimavanserin drug substance and drug product. veeprho.com During the manufacturing process and storage of pimavanserin, various related compounds and impurities can be formed. veeprho.com Regulatory agencies require that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the medication. veeprho.com

The use of a stable isotope-labeled internal standard like this compound is critical for the accurate quantification of these impurities by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and UHPLC. veeprho.com By adding a known amount of this compound to the sample, any variations in the analytical procedure, such as injection volume or detector response, can be corrected for, leading to more precise and accurate measurement of the impurities.

The table below lists some of the known impurities of pimavanserin that would be monitored during quality control testing.

| Impurity Name | CAS Number | Molecular Formula |

| Pimavanserin Impurity 1 (2HCl Salt) | 1837794-51-0 | C13H19FN2 · 2HCl |

| Pimavanserin Impurity 2 (Acetate Salt) | 955997-89-4 | C19H29FN2O2 · C2H4O2 |

| Pimavanserin Impurity 3 | 955997-87-2 | C19H27FN2O2 |

| Pimavanserin Impurity 19 (HCl Salt) | 1134815-50-1 | C24H30FN3O2 · HCl |

| Pimavanserin N-Oxide | 1134815-71-6 | C25H34FN3O3 |

This table is for illustrative purposes and may not be exhaustive.

The availability of well-characterized reference standards, including isotopically labeled versions, is essential for pharmaceutical companies to meet the stringent quality standards set by regulatory bodies.

Future Directions in Stable Isotope Labeling for Neuropsychiatric Drug Research

Stable isotope labeling is a powerful technique with a promising future in neuropsychiatric drug research, extending far beyond its current applications. adesisinc.commusechem.com The integration of these methods with cutting-edge analytical technologies is expected to provide deeper insights into the mechanisms of neuropsychiatric disorders and the action of drugs like pimavanserin. chempep.com

One of the key future directions is the expanded use of stable isotope-labeled compounds in "humanized" animal models and in clinical studies to trace the metabolic fate of drugs in a more translational setting. This can help in understanding inter-individual variability in drug response and metabolism.

Another exciting area is the application of stable isotope labeling in proteomics and metabolomics studies to identify novel biomarkers for neuropsychiatric disorders and to understand the downstream effects of drug treatment on cellular pathways. silantes.com For instance, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or similar techniques can be used to quantify changes in protein expression in neuronal cells or brain tissue following treatment with a drug like pimavanserin. This could reveal new targets and mechanisms of action.

Furthermore, advancements in site-selective labeling techniques will allow for the synthesis of more complex and specifically labeled molecules. chempep.com This will enable researchers to probe specific metabolic pathways with greater precision and to design drugs with improved metabolic stability and reduced potential for off-target effects. The development of more cost-effective and environmentally friendly "green" synthesis routes for labeled compounds will also make these powerful research tools more accessible. adesisinc.com

The continued innovation in stable isotope labeling, coupled with advances in analytical instrumentation, holds the potential to accelerate the discovery and development of safer and more effective treatments for a wide range of neuropsychiatric conditions. musechem.com

Q & A

Q. How can multi-omics approaches enhance mechanistic studies of this compound in neurodegenerative models?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-QTOF) data from brain tissue to map pathway-level effects. Use network pharmacology to identify synergistic targets and validate with CRISPR-interference (CRISPRi) models. Share datasets in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.